molecular formula C8H17N3O B139715 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone CAS No. 148716-35-2

1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone

Cat. No. B139715
M. Wt: 171.24 g/mol
InChI Key: IEXLKUJTTDIYQW-UHFFFAOYSA-N
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Description

“1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone” is a chemical compound with the CAS Number: 148716-35-2. It has a molecular weight of 171.24 and its IUPAC name is 2-(4-acetyl-1-piperazinyl)ethanamine .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone” are not detailed in the available resources, related compounds have been studied. For example, electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles leading to the disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .

Scientific Research Applications

Antiviral Applications

A study by Al-Masoudi et al. (2007) focused on the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives, including a compound similar to "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone". These compounds were developed as potential non-nucleoside reverse transcriptase inhibitors for HIV, showing promising anti-HIV-1 and anti-HIV-2 activity in vitro (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antitumor Applications

Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, investigating their effect on tumor DNA methylation in vitro. This study contributes to understanding the potential antitumor applications of compounds related to "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" (Hakobyan et al., 2020).

Antipsychotic Applications

Bhosale et al. (2014) reported on the synthesis and pharmacological evaluation of biphenyl moiety linked with aryl piperazine, creating derivatives of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone". These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity, suggesting potential applications in antipsychotic treatments (Bhosale et al., 2014).

Analgesic and Anti-inflammatory Applications

A study by Palaska et al. (1993) synthesized derivatives of "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone" and evaluated their analgesic and anti-inflammatory activities. These compounds showed higher analgesic activity than aspirin and greater carrageenan edema inhibition than indomethacin, without inducing gastric ulceration (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).

properties

IUPAC Name

1-[4-(2-aminoethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXLKUJTTDIYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588473
Record name 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone

CAS RN

148716-35-2
Record name 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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